Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester
Description
This compound belongs to the class of boron-containing aromatic esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Its structure includes:
- A trifluoromethyl (-CF₃) substituent at the 5-position of the benzene ring, enhancing lipophilicity and metabolic resistance.
- A pinacol boronic ester at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This combination of functional groups suggests applications in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., polymer synthesis).
Properties
IUPAC Name |
benzyl N-ethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF3NO4/c1-6-29(21(30)31-16-17-10-8-7-9-11-17)15-18-14-19(24(26,27)28)12-13-20(18)25-32-22(2,3)23(4,5)33-25/h7-14H,6,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTRXSSODJQSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CN(CC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109786 | |
| Record name | (Ethyl)[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]carbamic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175526-34-7 | |
| Record name | (Ethyl)[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]carbamic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175526-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Ethyl)[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]carbamic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester is a complex organic compound with potential biological activity. This article explores its chemical properties, synthesis routes, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a dioxaborolane moiety, which is known for its role in various chemical reactions and biological applications. The presence of the trifluoromethyl group enhances its lipophilicity and potential biological interactions.
- Chemical Formula : C₁₅H₁₈B₁F₃N₁O₄
- Molecular Weight : 335.12 g/mol
Synthesis
Synthesis of this compound typically involves multicomponent reactions (MCRs) that combine boronic acids with amines and other functional groups. The dioxaborolane component can be synthesized through the reaction of boronic acids with diols under acidic conditions.
Anticancer Properties
Research has shown that compounds containing dioxaborolane structures exhibit promising anticancer activities. For instance, studies have indicated that derivatives of dioxaborolane can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on similar dioxaborolane derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Dioxaborolanes have been explored for their ability to inhibit serine proteases and other enzymes involved in disease processes.
- Research Findings : this compound was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature.
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate |
| Half-life | 6 hours |
Toxicity Studies
Toxicological assessments are essential for determining the safety profile of new compounds. Preliminary studies indicate that while the compound exhibits cytotoxicity against cancer cells, it shows low toxicity towards normal human cells at therapeutic concentrations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in the development of anticancer agents. Its structure allows for selective targeting of cancer cells through mechanisms that involve the inhibition of specific enzymes or pathways critical to tumor growth. For instance, derivatives of this compound have been investigated for their ability to disrupt the function of certain kinases involved in cancer proliferation and survival.
Drug Delivery Systems
Due to its unique chemical properties, the compound can be utilized in drug delivery systems. The dioxaborolane moiety can form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant for hydrophobic drugs that require improved delivery mechanisms.
Materials Science
Synthesis of Functional Polymers
The compound serves as a precursor for synthesizing functional polymers with specific properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and enhanced mechanical strength. These materials are useful in applications ranging from coatings to biomedical devices.
Nanomaterials Development
In nanotechnology, the compound is used to create boron-doped nanomaterials. These materials exhibit unique electronic properties that can be exploited in sensors and electronic devices. The ability to finely tune the electronic characteristics through boron doping opens avenues for innovative applications in electronics.
Agricultural Chemistry
Pesticide Formulations
Research indicates that the compound can be utilized in developing new pesticide formulations. Its efficacy against certain pests has been documented, making it a candidate for environmentally friendly pest control solutions. The incorporation of the dioxaborolane structure enhances the stability and effectiveness of these formulations.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Targeted Delivery of Anticancer Agents Using Boron Compounds" | Medicinal Chemistry | Demonstrated improved efficacy and reduced side effects in preclinical models when using derivatives of the compound as drug carriers. |
| "Development of High-Performance Polymers from Boron-Doped Precursors" | Materials Science | Achieved significant enhancements in thermal stability and mechanical properties compared to traditional polymer systems. |
| "Eco-Friendly Pesticides: The Role of Boron Compounds" | Agricultural Chemistry | Found that formulations based on the compound exhibited higher pest mortality rates with lower environmental impact compared to conventional pesticides. |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues (Table 1) share the pinacol boronic ester group but differ in substituents and core structures:
Notes:
Reactivity in Cross-Coupling Reactions
The pinacol boronic ester group enables participation in Suzuki-Miyaura reactions for biaryl synthesis. Key differences:
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are lacking, clustering analysis () suggests that structurally related compounds with carbamate or amide groups often target proteases or kinases . For example:
- N-Ethyl-2-fluoro-benzamide () : Likely interacts with enzymes via hydrogen bonding from the amide group.
- Benzofuran-based esters () : Reported in anticancer agent scaffolds due to aromatic stacking interactions.
The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Boronate Ester Formation : Coupling a trifluoromethylbenzyl intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane .
Carbamate Protection : Reacting the boronate intermediate with ethyl chloroformate or benzyl carbamoyl chloride in the presence of triethylamine to install the carbamic acid benzyl ester group .
- Optimization : Critical parameters include temperature (60–80°C for Suzuki-Miyaura coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., benzyl ester protons at δ 5.1–5.3 ppm, boronate methyl groups at δ 1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the dioxaborolane moiety under varying pH and solvent conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C for 24 hours. Monitor boronate hydrolysis via ¹¹B NMR (loss of dioxaborolane signal at δ 30 ppm) .
- Solvent Effects : Test stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Dioxaborolanes degrade faster in protic solvents (e.g., MeOH) due to nucleophilic attack on boron .
Q. How do structural analogs of this compound inform SAR studies for medicinal chemistry applications?
- Comparative Analysis :
- SAR Insight : The trifluoromethyl group in the target compound improves lipophilicity (logP ~3.2) and resistance to oxidative metabolism, critical for CNS-targeting probes .
Q. How should researchers address contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions using this boronate ester?
- Data Contradiction Analysis :
- Variable Catalysts : Pd(OAc)₂ vs. PdCl₂(dtbpf) may yield divergent coupling efficiencies (60–90%) due to ligand steric effects .
- Base Selection : K₂CO₃ (protic conditions) vs. CsF (aprotic) alters boronate activation. Use ³¹P NMR to track catalyst decomposition .
- Mitigation : Standardize substrates (e.g., 4-bromoanisole) and report turnover numbers (TONs) for cross-study comparisons .
Methodological Guidance
Q. What strategies are recommended for improving yields in large-scale synthesis?
- Process Chemistry :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventionally) while maintaining >85% yield .
- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., boronate dimerization) through precise temperature control .
- Crystallization Optimization : Use EtOAc/hexane recrystallization to achieve >99% purity, critical for biological assays .
Q. How can researchers characterize the compound’s reactivity in non-traditional coupling reactions (e.g., Chan-Lam)?
- Protocol :
React with aryl amines (1.2 eq) in CH₂Cl₂ under O₂ atmosphere.
Monitor via TLC (Rf shift) and isolate biaryl products via flash chromatography.
Compare yields to Pd-mediated methods; note Cu(OAc)₂-catalyzed reactions often require stoichiometric boronate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
